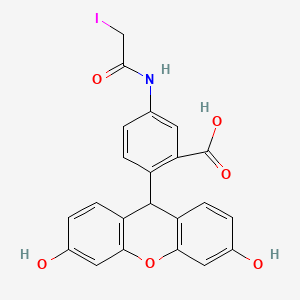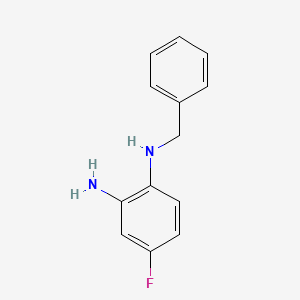![molecular formula C24H41N3O B14028989 (R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)
(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-(7-benzyl-2,7-diazaspiro[34]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the benzyl and methoxyethyl groups via nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attacks.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong bases like sodium hydride.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, secondary amines, and substituted spirocyclic compounds.
Scientific Research Applications
(4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of these receptors and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bioplastics: Polymers derived from renewable resources with potential biodegradability.
Uniqueness
(4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethyl-hexan-1-amine is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C24H41N3O |
|---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
(4R)-4-(7-benzyl-2,7-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine |
InChI |
InChI=1S/C24H41N3O/c1-21(2)23(11-8-13-25(3)15-16-28-4)27-19-24(20-27)12-14-26(18-24)17-22-9-6-5-7-10-22/h5-7,9-10,21,23H,8,11-20H2,1-4H3/t23-/m1/s1 |
InChI Key |
RFGIRUWIYJJQOZ-HSZRJFAPSA-N |
Isomeric SMILES |
CC(C)[C@@H](CCCN(C)CCOC)N1CC2(C1)CCN(C2)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(CCCN(C)CCOC)N1CC2(C1)CCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide](/img/structure/B14028926.png)



![[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine](/img/structure/B14028948.png)


![[4-[[[(2S)-5-amino-2-[[(5S,8S)-5-[[5-(difluoromethyl)-1H-indole-2-carbonyl]amino]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carbonyl]amino]-5-oxopentanoyl]amino]-phenylmethyl]phenyl]phosphonic acid](/img/structure/B14028980.png)



